- Directed Lithiation of N-(Tert-Butoxycarbonyl)aminoisoxazole: Synthesis of 4-Substituted Aminoisoxazoles, Tetrahedron Letters, 1996, 37(19), 3339-3342

Cas no 97517-66-3 (tert-butyl 5-methylisoxazol-3-ylcarbamate)

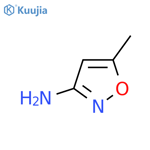

97517-66-3 structure

Nombre del producto:tert-butyl 5-methylisoxazol-3-ylcarbamate

Número CAS:97517-66-3

MF:C9H14N2O3

Megavatios:198.219062328339

MDL:MFCD11976787

CID:801199

PubChem ID:11052591

tert-butyl 5-methylisoxazol-3-ylcarbamate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl (5-methylisoxazol-3-yl)carbamate

- 3-(Boc-amino)-5-methylisoxazole

- Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester

- tert-butyl 5-methylisoxazol-3-ylcarbamate

- tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate

- QC-1021

- 1,1-Dimethylethyl N-(5-methyl-3-isoxazolyl)carbamate (ACI)

- Carbamic acid, (5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester (9CI)

- (5-Methylisoxazol-3-yl)carbamic acid tert-butyl ester

- 3-(((tert-Butoxy)carbonyl)amino)-5-methylisoxazole

- tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate

- AS-65878

- 3-tert-butoxycarbonylamino-5-methylisoxazole

- t-Butyl (5-methylisoxazol-3-yl)carbamate

- SY123868

- CS-0036490

- 97517-66-3

- tert-Butyl(5-methylisoxazol-3-yl)carbamate

- DTXSID10453427

- AKOS014315806

- N-Boc-5-methylisoxazol-3-amine

- MFCD11976787

- SCHEMBL2174857

- AC-27127

- (5-methyl-isoxazol-3-yl) carbamic acid tert-butyl ester

- (5-methyl-isoxazol-3-yl)carbamic acid tert-butyl ester

- W12787

- ZDQNLVVSJSRECT-UHFFFAOYSA-N

- DA-17054

- XDA51766

- (5-Methyl-isoxazol-3-yl)-carbamic acid tert-butyl ester

-

- MDL: MFCD11976787

- Renchi: 1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)

- Clave inchi: ZDQNLVVSJSRECT-UHFFFAOYSA-N

- Sonrisas: O=C(NC1C=C(C)ON=1)OC(C)(C)C

Atributos calculados

- Calidad precisa: 198.10000

- Masa isotópica única: 198.10044231g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 3

- Complejidad: 213

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.7

- Superficie del Polo topológico: 64.4Ų

Propiedades experimentales

- PSA: 64.36000

- Logp: 2.40300

tert-butyl 5-methylisoxazol-3-ylcarbamate Información de Seguridad

tert-butyl 5-methylisoxazol-3-ylcarbamate Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 5-methylisoxazol-3-ylcarbamate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB488557-250 mg |

t-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 250MG |

€527.70 | 2023-04-20 | ||

| eNovation Chemicals LLC | D767570-1g |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 95% | 1g |

$775 | 2024-06-07 | |

| Chemenu | CM126609-5g |

tert-butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 95% | 5g |

$*** | 2023-05-29 | |

| abcr | AB488557-100mg |

t-Butyl (5-methylisoxazol-3-yl)carbamate; . |

97517-66-3 | 100mg |

€330.70 | 2024-08-02 | ||

| Aaron | AR005ZZT-500mg |

TERT-BUTYL (5-METHYLISOXAZOL-3-YL)CARBAMATE |

97517-66-3 | 95% | 500mg |

$1624.00 | 2025-01-23 | |

| Ambeed | A196069-1g |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 95+% | 1g |

$546.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107130-1g |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 97% | 1g |

¥5532.00 | 2024-04-23 | |

| 1PlusChem | 1P005ZRH-1g |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 97% | 1g |

$294.00 | 2025-02-21 | |

| eNovation Chemicals LLC | D767570-500mg |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 95% | 500mg |

$1705 | 2025-02-19 | |

| eNovation Chemicals LLC | D767570-250mg |

tert-Butyl (5-methylisoxazol-3-yl)carbamate |

97517-66-3 | 95% | 250mg |

$1220 | 2025-02-19 |

tert-butyl 5-methylisoxazol-3-ylcarbamate Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Pyridine ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt

Referencia

- Preparation of arylazolopyridines as p38 kinase inhibitors., World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- preparation of aminoisoxazole and aminoisothiazole derivatives, Japan, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hexamethyldisilazane Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt

Referencia

- Preparation of (chlorobenzamido)spiro compounds as indoleamine 2,3-dioxygenase inhibitors, China, , ,

Métodos de producción 5

Condiciones de reacción

Referencia

- Carboxyalkenamidocephalosporins, European Patent Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; cooled

1.3 Solvents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; cooled

1.3 Solvents: Water ; cooled

Referencia

- Preparation of N-isoxazolyl biphenylsulfonamides, particularly N2-[[2'-[[ (isoxazol-3-yl)amino]sulfonyl][1,1'-biphenyl]-4-yl]methyl]-L-valinamides, as dual angiotensin II and endothelin receptor antagonists, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triethylamine , Diphenylphosphoryl azide Solvents: tert-Butanol ; 18 h, rt → reflux; reflux → rt

Referencia

- Tricyclic spirocycle derivatives as histamine receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Pyridine Solvents: Pyridine ; 1 h, 0 °C; 12 h, rt

Referencia

- Preparation of heterocyclic sulfonamides, particularly N-(isoxazol-3-yl)thiophene-2-sulfonamides, as novel AT1 and ETA dual action receptor antagonists (dara), World Intellectual Property Organization, , ,

tert-butyl 5-methylisoxazol-3-ylcarbamate Raw materials

tert-butyl 5-methylisoxazol-3-ylcarbamate Preparation Products

tert-butyl 5-methylisoxazol-3-ylcarbamate Literatura relevante

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

97517-66-3 (tert-butyl 5-methylisoxazol-3-ylcarbamate) Productos relacionados

- 264600-97-7(Isoxazol-3-ylcarbamic acid tert-butylester)

- 2034405-01-9(N'-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 355-02-2(Perfluoro(methylcyclohexane))

- 1526660-69-4(6-(butan-2-yloxy)-2-methylpyridin-3-amine)

- 1227594-14-0(2-Fluoro-4-hydroxy-3-(trifluoromethyl)pyridine)

- 478249-44-4(4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide)

- 2323703-85-9(N-(1-cyanocyclopropyl)-6-fluoropyridine-3-sulfonamide)

- 37835-53-3(1,4-Diethyl-4-piperidinol)

- 603106-27-0(2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid)

- 1227573-45-6(2-Chloro-6-(2-fluorophenyl)pyridine-4-acetonitrile)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:97517-66-3)tert-butyl 5-methylisoxazol-3-ylcarbamate

Pureza:99%

Cantidad:1g

Precio ($):491.0